![molecular formula C18H16F6O2 B12566864 2,3-Bis[4-(trifluoromethyl)phenyl]butane-2,3-diol CAS No. 192198-90-6](/img/structure/B12566864.png)
2,3-Bis[4-(trifluoromethyl)phenyl]butane-2,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis[4-(trifluoromethyl)phenyl]butane-2,3-diol is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of two trifluoromethyl groups attached to phenyl rings, which are further connected to a butane-2,3-diol backbone. This compound is of significant interest in various fields due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis[4-(trifluoromethyl)phenyl]butane-2,3-diol typically involves the use of 2,3,4,5-tetrafluoromethylbenzene as a starting material. Through a series of reactions, this compound is converted into hexafluoroethane, which is then reacted with sodium hydroxide to produce hexafluoroethanol. The final product is synthesized by reacting trifluoromethanesulfonate with hexafluoroethanol .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 2,3-Bis[4-(trifluoromethyl)phenyl]butane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols.
科学的研究の応用
2,3-Bis[4-(trifluoromethyl)phenyl]butane-2,3-diol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and studies.
Medicine: It is explored for potential therapeutic applications due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2,3-Bis[4-(trifluoromethyl)phenyl]butane-2,3-diol exerts its effects involves its ability to interact with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes easily. This property makes it effective in modulating biochemical pathways and interacting with specific enzymes or receptors .
類似化合物との比較
Hexafluoro-2,3-bis(trifluoromethyl)-2,3-butanediol: This compound shares a similar structure but differs in the number of fluorine atoms.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another fluorinated compound with distinct applications in catalysis.
Uniqueness: 2,3-Bis[4-(trifluoromethyl)phenyl]butane-2,3-diol is unique due to its specific arrangement of trifluoromethyl groups and the butane-2,3-diol backbone. This structure imparts distinct chemical properties, making it valuable in various research and industrial applications.
特性
CAS番号 |
192198-90-6 |
|---|---|
分子式 |
C18H16F6O2 |
分子量 |
378.3 g/mol |
IUPAC名 |
2,3-bis[4-(trifluoromethyl)phenyl]butane-2,3-diol |
InChI |
InChI=1S/C18H16F6O2/c1-15(25,11-3-7-13(8-4-11)17(19,20)21)16(2,26)12-5-9-14(10-6-12)18(22,23)24/h3-10,25-26H,1-2H3 |
InChIキー |
GIVBMOREEDKTBA-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)(C(C)(C2=CC=C(C=C2)C(F)(F)F)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


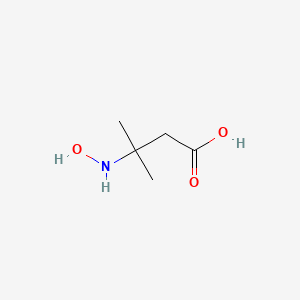
![3-{[(7-Bromoheptyl)oxy]methyl}-3-{[(prop-2-en-1-yl)oxy]methyl}oxetane](/img/structure/B12566810.png)
![3-[[[Dimethyl(trimethylsilyloxy)silyl]oxy-[3-[2-(2-methoxypropoxy)ethoxy]propyl]-methylsilyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine](/img/structure/B12566813.png)
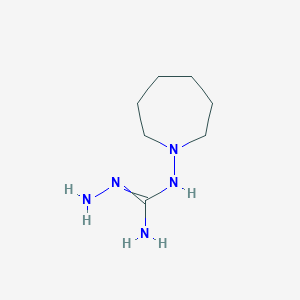
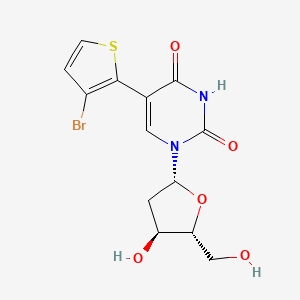
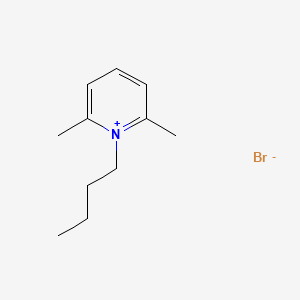
![2,2'-Bipyridine, 4,4'-bis[(trimethylsilyl)methyl]-](/img/structure/B12566833.png)
![2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane](/img/structure/B12566838.png)
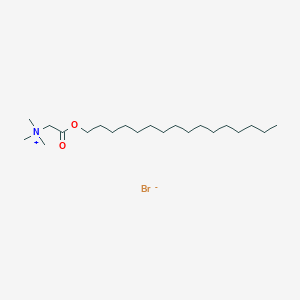
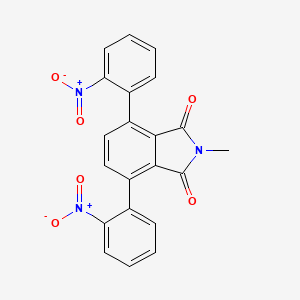
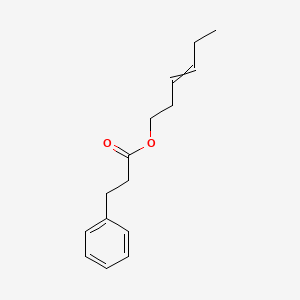
![Cyclohexanone, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B12566854.png)
![2-[(1R)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]ethan-1-ol](/img/structure/B12566875.png)
![1-[2-(Benzyloxy)ethoxy]-3-fluorobenzene](/img/structure/B12566876.png)
